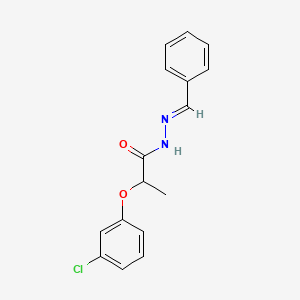
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is a chemical compound that has been studied for its potential therapeutic applications. It is commonly referred to as "compound X" in scientific literature.
Wirkmechanismus
The precise mechanism of action of 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is not fully understood. However, it is believed to act by modulating various signaling pathways within cells, including those involved in cell growth and survival, neurotransmitter release, and immune function.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide can have a range of biochemical and physiological effects depending on the specific application. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, it has been shown to improve cognitive function and modulate neurotransmitter release. In immunology, it has been shown to enhance immune function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide in lab experiments is its potential to modulate multiple signaling pathways within cells. This makes it a versatile tool for studying a range of biological processes. However, one limitation is that its precise mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide. One area of interest is exploring its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and autoimmune diseases. Another area of interest is investigating its mechanism of action in greater detail to better understand how it modulates cellular signaling pathways. Additionally, there is potential for developing new derivatives of 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide with improved therapeutic properties.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is a multi-step process that involves several chemical reactions. The starting materials include 4-chlorophenol, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, and 2-methylpropanoyl chloride. The reaction conditions and reagents used in each step are carefully controlled to ensure the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, it has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. In neurology, it has been studied for its potential to modulate neurotransmitter release and improve cognitive function. In immunology, it has been examined for its ability to enhance immune function and reduce inflammation.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,24-14-6-3-12(19)4-7-14)17(21)20-13-5-8-15-16(11-13)23-10-9-22-15/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSXGDQMNCGWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)


![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)

![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)



